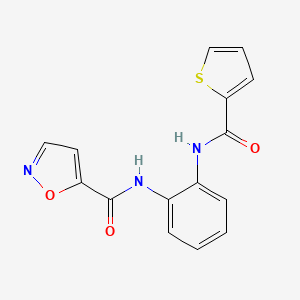

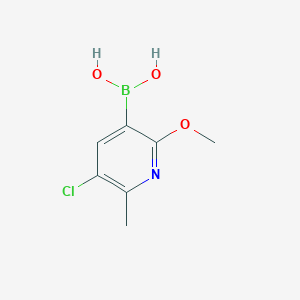

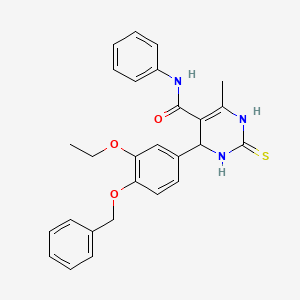

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, such as DCPPM, involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The structures of these compounds are characterized by 1H NMR, mass spectrometry, and elemental analysis .Molecular Structure Analysis

The molecular structure of DCPPM is characterized by the presence of a pyrazolopyrazine scaffold, which includes a pyrrole ring and a pyrazine ring . The structure of similar compounds is characterized by 1H NMR, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

Pyrrolopyrazine derivatives, such as DCPPM, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The action mechanisms of these derivatives are not clearly recognized .Physical and Chemical Properties Analysis

DCPPM has a molecular weight of 297.362. Unfortunately, the specific physical and chemical properties of DCPPM, such as boiling point, density, solubility, and pKa, are not available in the retrieved information.Scientific Research Applications

Ethylene Biosynthesis Inhibition

One notable application of pyrazine derivatives, similar to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)pyrazine-2-carboxamide, is in the inhibition of ethylene biosynthesis. Ethylene, a critical phytohormone, plays a significant role in the ripening of fruits and the senescence of flowers, affecting their shelf lives. Research by Sun et al. (2017) discovered that pyrazinamide, a clinical drug, and its derivatives could suppress the activity of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), the enzyme catalyzing the final step in ethylene formation in Arabidopsis thaliana. This finding suggests potential agricultural applications in decreasing postharvest loss through the regulation of plant metabolism, particularly ethylene biosynthesis (Sun et al., 2017).

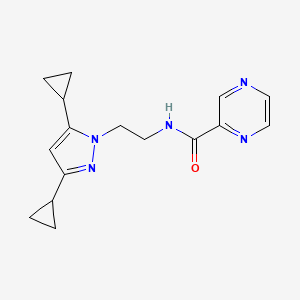

Photosynthetic Electron Transport Inhibition

Another research area explores the use of pyrazole derivatives as inhibitors of photosynthetic electron transport. Vicentini et al. (2005) synthesized and screened four series of new pyrazoles for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts. Their study highlights the role of these compounds as potential inhibitors, with certain derivatives exhibiting inhibitory properties comparable to commercial herbicides. This research opens pathways for the development of new herbicides based on pyrazole derivatives, providing insights into structure-activity relationships and molecular modeling to understand the inhibitory mechanism (Vicentini et al., 2005).

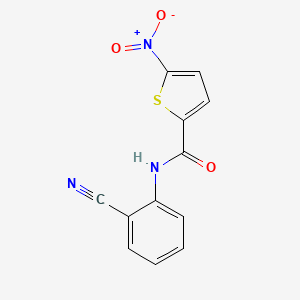

Synthesis and Characterization of Pyrazole Derivatives

The synthesis of novel pyrazole derivatives, including those related to this compound, has been a focus of research due to their potential in various biological applications. Hassan et al. (2014) described the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their subsequent conversion into pyrazolo[1,5-a]pyrimidine derivatives. These compounds were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential of pyrazole derivatives in cancer research (Hassan et al., 2014).

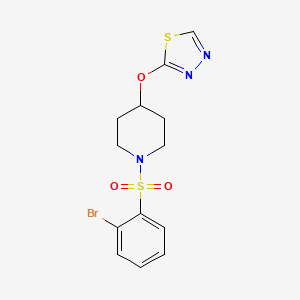

Antimicrobial Activity

Research on pyrazole derivatives also extends to their antimicrobial properties. Jyothi and Madhavi (2019) synthesized novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives and evaluated their antimicrobial activity. Their findings demonstrate promising antimicrobial properties of these compounds, indicating their potential use in developing new antimicrobial agents (Jyothi & Madhavi, 2019).

Future Directions

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives , DCPPM and similar compounds could be considered as a precursor structure for further design of pesticides and other bioactive molecules. More research is needed to fully understand the action mechanisms of these compounds and to explore their potential applications in various fields.

Mechanism of Action

Target of Action

Similar compounds have been found to have high affinity for αvβ6 integrin

Mode of Action

It was found to have a very high affinity for αvβ6 integrin in a radioligand binding assay

Pharmacokinetics

A similar compound was found to have a long dissociation half-life (7 h), very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization

Properties

IUPAC Name |

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c22-16(14-10-17-5-6-18-14)19-7-8-21-15(12-3-4-12)9-13(20-21)11-1-2-11/h5-6,9-12H,1-4,7-8H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKKWESDLDSZHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=NC=CN=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![O-[2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B2555913.png)

![4-(pyridin-4-yloxy)-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2555921.png)

![N-(2,6-Difluorophenyl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2555922.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2555924.png)

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2555926.png)

![6-Cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide](/img/structure/B2555932.png)